Nicorandil Impurity 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

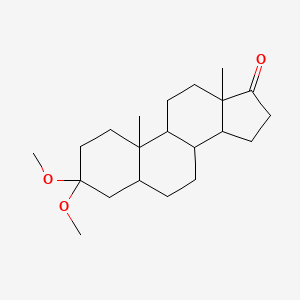

Nicorandil Impurity 2 is a degradation product of Nicorandil, a nicotinamide derivative developed as an anti-anginal medication. Nicorandil is known for its dual mechanism of action, acting as both a potassium channel activator and a nitrate-like vasodilator . Impurities like this compound are often formed during the manufacturing process or through degradation over time, and their identification and analysis are crucial for ensuring the safety and efficacy of pharmaceutical products.

Preparation Methods

The preparation of Nicorandil Impurity 2 involves synthetic routes that typically include the degradation of Nicorandil under specific conditions. One method involves subjecting Nicorandil to stress conditions such as elevated temperature and humidity (40°C/75% relative humidity for 2 months) to induce degradation . The impurities are then isolated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods

Chemical Reactions Analysis

Nicorandil Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitrate derivatives, while reduction could result in the formation of amine derivatives .

Scientific Research Applications

Nicorandil Impurity 2 is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Nicorandil. Its identification and characterization are essential for developing robust analytical methods to ensure the quality of Nicorandil tablets . Additionally, studying impurities like this compound can provide insights into the chemical behavior of the parent compound under various conditions, which is valuable for improving drug formulation and storage.

Mechanism of Action

The mechanism of action of Nicorandil Impurity 2 is not well-documented, as it is primarily a degradation product rather than an active pharmaceutical ingredient. understanding its formation and behavior can help elucidate the stability and efficacy of Nicorandil. Nicorandil itself acts by opening ATP-sensitive potassium channels and donating nitric oxide, leading to vasodilation and improved blood flow .

Comparison with Similar Compounds

Nicorandil Impurity 2 can be compared to other impurities of Nicorandil, such as Nicorandil Impurity A. Both impurities are formed through degradation processes and require careful analysis to ensure the quality of the pharmaceutical product . this compound may have unique degradation pathways and chemical properties that distinguish it from other impurities. Similar compounds include other potassium channel activators and nitrate derivatives used in cardiovascular treatments .

Properties

Molecular Formula |

C8H11N3O5 |

|---|---|

Molecular Weight |

229.19 g/mol |

IUPAC Name |

2-aminoethyl pyridine-3-carboxylate;nitric acid |

InChI |

InChI=1S/C8H10N2O2.HNO3/c9-3-5-12-8(11)7-2-1-4-10-6-7;2-1(3)4/h1-2,4,6H,3,5,9H2;(H,2,3,4) |

InChI Key |

HRKJKUHKKJQEDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCN.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12319405.png)

![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)

![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)

![trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12319487.png)